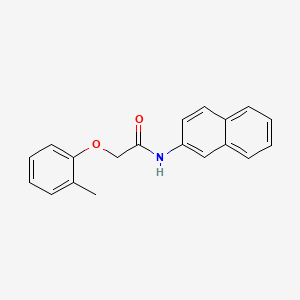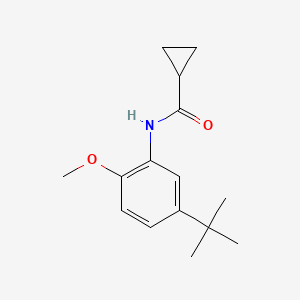![molecular formula C17H12N4 B14918130 {[3-(2,2-Dicyanovinyl)-2,4,6-trimethylphenyl]methylene}methane-1,1-dicarbonitr ile](/img/structure/B14918130.png)
{[3-(2,2-Dicyanovinyl)-2,4,6-trimethylphenyl]methylene}methane-1,1-dicarbonitr ile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[(2,4,6-Trimethyl-1,3-phenylene)dimethylylidene]dimalononitrile is an organic compound characterized by its unique structure, which includes a phenylene core substituted with trimethyl groups and dimalononitrile moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2,4,6-Trimethyl-1,3-phenylene)dimethylylidene]dimalononitrile typically involves the reaction of 2,4,6-trimethylbenzaldehyde with malononitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the aldehyde group of 2,4,6-trimethylbenzaldehyde reacts with the active methylene group of malononitrile, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2’-[(2,4,6-Trimethyl-1,3-phenylene)dimethylylidene]dimalononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenylene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution can be facilitated by reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2,2’-[(2,4,6-Trimethyl-1,3-phenylene)dimethylylidene]dimalononitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and materials science.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism by which 2,2’-[(2,4,6-Trimethyl-1,3-phenylene)dimethylylidene]dimalononitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethyl-1,3-phenylenediamine: A related compound with similar structural features but different functional groups.
2,4,6-Trimethylphenol: Another compound with a trimethyl-substituted phenylene core.
Uniqueness
2,2’-[(2,4,6-Trimethyl-1,3-phenylene)dimethylylidene]dimalononitrile is unique due to its combination of trimethyl substitution and dimalononitrile groups, which confer distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C17H12N4 |
|---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
2-[[3-(2,2-dicyanoethenyl)-2,4,6-trimethylphenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C17H12N4/c1-11-4-12(2)17(6-15(9-20)10-21)13(3)16(11)5-14(7-18)8-19/h4-6H,1-3H3 |
InChI Key |
FJFUQZCRIYJKRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C=C(C#N)C#N)C)C=C(C#N)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-nitro-N-(2,2,2-trichloro-1-{[(2,5-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B14918052.png)
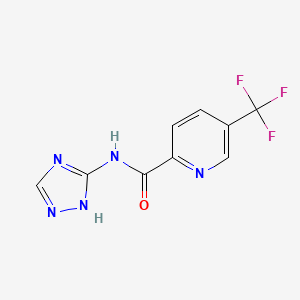
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(2-phenylethyl)piperazine-2,6-dione](/img/structure/B14918060.png)

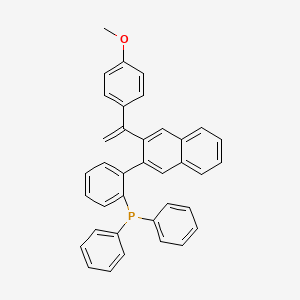
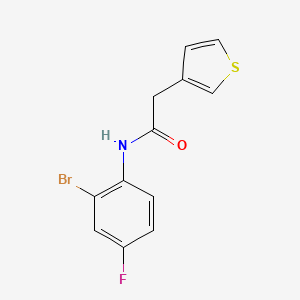
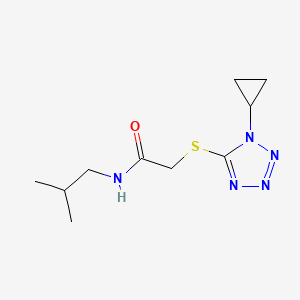
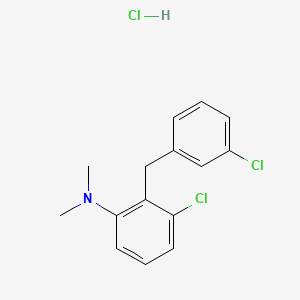
![3-bromo-8-methoxy-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14918082.png)
![N-[1-({[3-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-2-phenylacetamide](/img/structure/B14918087.png)
